molecular formula C11H17N3O3 B2861882 N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE CAS No. 1448053-10-8

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE

Cat. No.: B2861882
CAS No.: 1448053-10-8
M. Wt: 239.275
InChI Key: NCNUOHAFMIFFHH-UHFFFAOYSA-N
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Description

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE is a chemical compound with the molecular formula C11H17N3O3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE typically involves the reaction of 2,4-diethoxypyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxypyrimidin-5-yl)propionamide: Similar in structure but with methoxy groups instead of ethoxy groups.

    N-(2,4-dichloropyrimidin-5-yl)propionamide: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE is unique due to its specific ethoxy substitutions on the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUOHAFMIFFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(N=C1OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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